4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide
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Overview
Description
4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole is then subjected to further functionalization to introduce the nitro and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro and sulfonamide groups, along with the indole core, makes it a versatile compound for various applications .
Properties
CAS No. |
648894-23-9 |
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Molecular Formula |
C23H21N3O4S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzenesulfonamide |
InChI |
InChI=1S/C23H21N3O4S/c1-16(15-24-31(29,30)19-13-11-18(12-14-19)26(27)28)22-20-9-5-6-10-21(20)25-23(22)17-7-3-2-4-8-17/h2-14,16,24-25H,15H2,1H3 |
InChI Key |
GEJVAICGXHLUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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